molecular formula C21H25N3O2S2 B2565453 2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 1252929-16-0

2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No. B2565453
CAS RN: 1252929-16-0
M. Wt: 415.57
InChI Key: FKHUGMYJAKLVEL-UHFFFAOYSA-N
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Description

The compound “2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide” is a complex organic molecule. It has a molecular formula of C19H20ClN3O3S2 and a molecular weight of 438.0 g/mol . The structure of the compound includes a thieno[3,2-d]pyrimidin-2-yl moiety, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound is characterized by several functional groups. It contains a thieno[3,2-d]pyrimidin-2-yl group, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring. It also contains a sulfanyl group (-SH), an acetamide group (-CONH2), and a phenyl group (C6H5-) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 438.0 g/mol. It has a computed XLogP3-AA value of 4.6, indicating its lipophilicity. It has one hydrogen bond donor and six hydrogen bond acceptors. The compound has a rotatable bond count of 8. The topological polar surface area is 125 Ų. The compound has a heavy atom count of 28 .

Scientific Research Applications

Enzyme Inhibition and Anticancer Activity

Compounds structurally related to "2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide" have been explored for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical in the folate pathway, which is a target for anticancer drugs. For instance, compounds featuring the thieno[2,3-d]pyrimidine scaffold have shown significant inhibitory activity against human TS and DHFR, indicating their potential as potent dual inhibitors with applications in cancer treatment (Gangjee et al., 2008). Additionally, thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity, with some showing potent activity comparable to established chemotherapeutic agents against various human cancer cell lines (Hafez & El-Gazzar, 2017).

Structural Studies

The crystal structures of compounds structurally similar to "this compound" have been determined, providing insight into their conformation and the nature of intramolecular interactions. These studies are crucial for understanding the binding interactions of such compounds with their biological targets, which is essential for rational drug design (Subasri et al., 2016).

Antimicrobial and Antiviral Research

Research on thieno[3,2-d]pyrimidine derivatives also extends to antimicrobial and antiviral applications. Some derivatives have demonstrated significant antimicrobial activity, making them potential candidates for developing new antimicrobial agents (Hossan et al., 2012). Furthermore, compounds with this scaffold have been investigated for their potential as anti-COVID-19 molecules, with docking studies suggesting their capability to interact with SARS-CoV-2 protease, highlighting their potential in antiviral drug development (Mary et al., 2020).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the diverse biological activities of thieno[3,2-d]pyrimidines, this compound could be of interest in medicinal chemistry and drug discovery .

properties

IUPAC Name

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S2/c1-4-6-11-24-20(26)19-16(10-12-27-19)22-21(24)28-13-17(25)23-18-14(3)8-7-9-15(18)5-2/h7-10,12H,4-6,11,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHUGMYJAKLVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC=C3CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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